The 6-Iodo Scaffold is a Validated Precursor for Sub-Nanomolar Dual Kinase Inhibition
Derivatives built upon the 6-iodo-1H-quinazoline-2,4-dione scaffold demonstrate exceptional potency as dual inhibitors of VEGFR-2 and EGFR kinases. This provides a high-value, evidence-based rationale for selecting the 6-iodo core over other 6-halogen or unsubstituted analogs, which do not have the same established pathway to dual inhibition [1].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) of Optimized Derivative (Compound 9c) |
|---|---|
| Target Compound Data | IC50 = 0.15 μM (EGFRWT); IC50 = 0.22 μM (EGFRT790M); IC50 = 0.85 μM (VEGFR-2) |
| Comparator Or Baseline | Reference Drugs: Erlotinib (EGFR) and Sorafenib (VEGFR-2) |
| Quantified Difference | The 6-iodoquinazoline derivative (9c) achieves low nanomolar IC50 values, validating the scaffold's potential. The paper presents data for the derivative 9c as a comparator to the reference drugs erlotinib and sorafenib [1]. |
| Conditions | In vitro enzyme inhibition assays; Derivative is N-alkyl substituted 6-iodoquinazoline-2,4-dione. |
Why This Matters
This data confirms that the 6-iodo scaffold is not just a theoretical intermediate but a direct precursor to compounds with potent, dual-target kinase inhibition, a highly sought-after profile in modern oncology research.
- [1] Alsulaimany, M., El-Adl, K., Aljohani, A. K. B., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 13(51), 36301–36321. View Source
